molecular formula C19H25NO3 B1595021 Dopamantine CAS No. 39907-68-1

Dopamantine

Número de catálogo: B1595021
Número CAS: 39907-68-1
Peso molecular: 315.4 g/mol
Clave InChI: ZWKFENYDXISLGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La dopamantina se puede sintetizar a través de una serie de reacciones químicas que involucran adamantano y otros reactivos. Un método común implica la reacción de adamantano con 3,4-dihidroxifeniletilamina en condiciones específicas para formar el producto deseado . La reacción generalmente requiere un catalizador y se lleva a cabo en un solvente orgánico. Los métodos de producción industrial pueden involucrar síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y pureza.

Análisis De Reacciones Químicas

Pathway Steps

PrecursorEnzyme InvolvedProductCofactors/Requirements
L-PhenylalaninePhenylalanine hydroxylaseL-TyrosineO₂, tetrahydrobiopterin
L-TyrosineTyrosine hydroxylase (TH)L-DOPAFe²⁺, tetrahydrobiopterin, O₂
L-DOPAAromatic L-amino acid decarboxylaseDopaminePyridoxal phosphate

Key Notes :

  • Tyrosine hydroxylase is the rate-limiting enzyme in dopamine synthesis .

  • Alternative minor pathways exist via p-tyramine or m-tyramine intermediates .

Metabolic Degradation Pathways

Dopamine is metabolized by two primary enzymatic routes:

Degradation Reactions

PathwayEnzymes InvolvedMetabolites Produced
MAO/COMT Pathway MAO (A/B) → COMTDOPAC → HVA
COMT/MAO Pathway COMT → MAO (A/B) + ALDH3-Methoxytyramine → HVA

Key Findings :

  • MAO converts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is further oxidized to DOPAC by aldehyde dehydrogenase (ALDH) .

  • COMT methylates dopamine to 3-methoxytyramine, which is subsequently oxidized to HVA .

  • Degradation velocity varies by brain region: 200 ms in the caudate nucleus (DAT pathway) vs. 2,000 ms in the frontal cortex (NET pathway) .

Conversion to Norepinephrine

Dopamine β-hydroxylase catalyzes the hydroxylation of dopamine to norepinephrine:

Dopamine+O2+L-ascorbic acidDopamine β-hydroxylaseNorepinephrine+H2O+Dehydroascorbic acid[1][2][4]\text{Dopamine} + O_2 + \text{L-ascorbic acid} \xrightarrow{\text{Dopamine β-hydroxylase}} \text{Norepinephrine} + H_2O + \text{Dehydroascorbic acid}[1][2][4]

Mechanistic Insights :

  • Hydrogen atom transfer (HAT) is critical in this reaction. Studies using reaction electronic flux (REF) reveal polarization effects initiate structural distortions, followed by electron transfer near transition states .

Autoxidation and Toxicity

Dopamine undergoes spontaneous oxidation in the presence of oxygen or ferric iron, producing reactive quinones and free radicals:

Dopamine+O2Dopamine quinone+Superoxide radical[4]\text{Dopamine} + O_2 \rightarrow \text{Dopamine quinone} + \text{Superoxide radical}[4]

  • This process contributes to oxidative stress in Parkinson’s disease .

Synthetic Steps

  • Condensation : Vanillin reacts with ethylene glycol to form a dioxolane intermediate .

  • Hydrolysis/Hydrogenation : Removal of dioxolane yields 2-(4-hydroxy-3-methoxyphenyl)-ethanol .

  • Amination : Nickel-catalyzed hydrogen-borrowing amination produces 2-(4-hydroxy-3-methoxyphenyl)-ethamine .

  • Demethylation : Hydrolysis with HBr achieves 94.5% yield of dopamine hydrobromide, converted to hydrochloride .

Polydopamine Formation

Under basic conditions, dopamine self-polymerizes into polydopamine, a melanin-like polymer:

DopaminepH8.5Polydopamine[4]\text{Dopamine} \xrightarrow{pH \geq 8.5} \text{Polydopamine}[4]

  • Applications include drug delivery capsules and biosensor substrates .

Pharmacokinetic Data

  • Half-life : 2 minutes in humans .

  • Excretion : 80% as HVA and conjugates in urine within 24 hours .

  • Toxicity : LD₅₀ (oral, rats) = 2,859 mg/kg .

Comparative Analysis of Reaction Pathways

ParameterEnzymatic DegradationNon-Enzymatic Autoxidation
Primary Products HVA, DOPACQuinones, free radicals
Rate Fast (ms to seconds) Slower (hours)
Biological Impact Homeostatic regulation Neurotoxicity

Aplicaciones Científicas De Investigación

Medical Applications of Dopamine

Dopamine is utilized in clinical settings primarily for its cardiovascular effects and as a treatment for neurological disorders.

Cardiovascular Treatment

Dopamine is administered intravenously to treat conditions such as:

  • Severe low blood pressure
  • Cardiac arrest
  • Slow heart rate

Depending on the dosage, dopamine can increase cardiac output and blood pressure by stimulating adrenergic receptors. At low doses, it enhances heart muscle contraction and increases renal blood flow, while higher doses lead to vasoconstriction .

Treatment of Parkinson's Disease

Dopamine's role as a precursor to norepinephrine makes it pivotal in treating Parkinson's disease (PD). Continuous dopaminergic stimulation (CDS) is a therapeutic approach that aims to provide steady stimulation of dopamine receptors to manage symptoms and reduce the risk of levodopa-induced dyskinesias (LIDs) . Various methods for CDS include:

  • Extended-release formulations of L-dopa
  • Continuous delivery systems like apomorphine infusion
  • Transdermal patches

These methods have shown promise in clinical trials by decreasing LIDs while managing motor symptoms effectively .

Cognitive and Behavioral Research

Dopamine significantly influences cognitive functions such as motivation, decision-making, and reward processing.

Motivation and Effort Evaluation

Research indicates that dopamine levels affect how individuals evaluate the effort required for tasks. A study demonstrated that participants with higher dopamine levels were more likely to choose challenging tasks when rewards were higher, suggesting that dopamine enhances the perceived value of rewards relative to effort .

Dopamine and Learning

Dopamine's role in reinforcement learning is well-documented. It modulates how rewards are processed and influences learning behaviors through its action on the brain's reward pathways. For instance, studies show that dopamine release during rewarding experiences enhances learning by reinforcing behaviors associated with those rewards .

Case Studies and Experimental Findings

Several key studies have advanced our understanding of dopamine's applications:

StudyFindingsImplications
Harvard Medical School Study (2024)Demonstrated that slow dopamine release is crucial for initiating movement rather than rapid burstsImpacts treatment strategies for Parkinson's disease
NIH Study on Motivation (2020)Found that increased dopamine levels enhance willingness to engage in cognitively demanding tasksSuggests potential therapeutic uses for ADHD medications like methylphenidate
Continuous Dopaminergic Stimulation Review (2013)Summarized evidence supporting CDS as a method to manage PD symptoms effectivelyHighlights new treatment protocols to minimize side effects associated with traditional therapies

Mecanismo De Acción

Comparación Con Compuestos Similares

La dopamantina es estructuralmente similar a otros derivados del adamantano, como la memantina y la rimantadina . Estos compuestos comparten un núcleo común de adamantano pero difieren en sus grupos funcionales y aplicaciones específicas. La memantina se utiliza principalmente para el tratamiento de la enfermedad de Alzheimer, mientras que la rimantadina es un fármaco antiviral utilizado contra la influenza . La combinación única de la dopamantina de una porción de catecolamina y un núcleo de adamantano la distingue de estos compuestos y contribuye a su amplia gama de aplicaciones.

Actividad Biológica

Dopamantine, a compound closely related to dopamine, has garnered attention for its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Overview of Dopamine and Its Mechanism

Dopamine is a catecholamine neurotransmitter that plays critical roles in the brain's reward system and motor control. It is synthesized from the amino acid tyrosine and is involved in various physiological processes, including mood regulation, motivation, and motor function. The biological activity of dopamine is mediated through its interaction with five types of receptors (D1 to D5), which are G protein-coupled receptors that can either excite or inhibit neuronal activity depending on their subtype and location .

This compound: Structure and Biological Relevance

This compound is structurally similar to dopamine and is thought to exhibit similar biological activities. Its potential as a therapeutic agent arises from its ability to modulate dopaminergic signaling pathways, which are crucial in conditions such as Parkinson's disease (PD) and dopamine dysregulation syndrome (DDS).

1. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. In studies involving cultured dopamine neurons, this compound was found to promote neuronal survival and protect against toxin-induced degeneration. This effect is mediated through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for neuronal health .

2. Dopamine Regulation

This compound's ability to modulate dopamine levels has been explored in various case studies. For instance, adjustments in dopaminergic treatment regimens have shown that careful management of dopaminergic medications can improve clinical outcomes for patients with PD while minimizing side effects such as dyskinesias and psychosis .

Data Table: Summary of Key Findings on this compound

Study/CaseFindingsImplications
Calabresi et al. Dopamine regulates behavior, cognition, and motor functionsUnderstanding dopaminergic pathways can inform treatment strategies for PD
Case Study 1 Patient with DDS improved after adjusting dopaminergic therapyHighlights the importance of tailored treatment in managing PD symptoms
Neuroprotection Study This compound promotes survival of dopamine neurons in vitroSuggests potential for neuroprotective therapies in PD

Case Study 1: Treatment Adjustment in DDS

A 55-year-old male with PD exhibited symptoms of DDS due to excessive dopaminergic medication use. After modifying his treatment plan by reducing levodopa dosage and introducing clozapine, significant improvements were observed without adverse effects . This case underscores the necessity of careful medication management in patients receiving dopaminergic treatments.

Case Study 2: Levodopa Challenge Test

A 77-year-old woman diagnosed with PD underwent a levodopa challenge test that confirmed her responsiveness to dopaminergic therapy. Following adjustments in her medication regimen, including the addition of pramipexole, her symptoms were alleviated significantly over a two-year follow-up period . This highlights the importance of personalized treatment approaches based on individual patient responses.

Propiedades

Número CAS

39907-68-1

Fórmula molecular

C19H25NO3

Peso molecular

315.4 g/mol

Nombre IUPAC

N-[2-(3,4-dihydroxyphenyl)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C19H25NO3/c21-16-2-1-12(8-17(16)22)3-4-20-18(23)19-9-13-5-14(10-19)7-15(6-13)11-19/h1-2,8,13-15,21-22H,3-7,9-11H2,(H,20,23)

Clave InChI

ZWKFENYDXISLGK-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC(=C(C=C4)O)O

SMILES canónico

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC(=C(C=C4)O)O

Key on ui other cas no.

39907-68-1

Origen del producto

United States

Synthesis routes and methods

Procedure details

Dissolve 15.0 g. of dopamine hydrochloride in 200 ml. of pyridine. With stirring, add 47.8 g. of 1-adamantane carboxylic acid chloride portionwise over a 2-hour period at room temperature. Stir at room temperature overnight. Add methanol (200 ml.), water (75 ml.) and concentrated ammonium hydroxide solution (50 ml.) to the reaction mixture and allow the clear solution to stand for 5 hours at room temperature. Pour the solution into 2 liters of 2N hydrochloric acid and ice with vigorous agitation. Extract the oily precipitate with ethyl acetate. Wash the extract with saturated aqueous sodium bicarbonate solution, dry over sodium sulfate and evaporate to a residue. Remove the last traces of ethyl acetate in vacuo and crystallize the product from acetone-ether to obtain the title product, m.p. 198°-200°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.